![molecular formula C9H12N2O2 B12858545 N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide](/img/structure/B12858545.png)
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide is a synthetic organic compound characterized by its unique cyclopenta[c]isoxazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide typically involves the following steps:
Formation of the Cyclopenta[c]isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydroximinoyl chloride and an alkyne.
Amidation Reaction: The cyclopenta[c]isoxazole intermediate is then reacted with propionyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced amides.
Substitution: Formation of substituted amides with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been explored as a potential treatment for various diseases due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism by which N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The compound’s structure allows it to fit into the active sites of enzymes, blocking their function and altering biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine
- Cyclopenta[c]isoxazole derivatives
Uniqueness
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide stands out due to its specific propionamide group, which imparts unique chemical properties and biological activities. Compared to other cyclopenta[c]isoxazole derivatives, this compound has shown higher stability and specificity in its interactions with molecular targets.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)propanamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-8(12)10-9-6-4-3-5-7(6)11-13-9/h2-5H2,1H3,(H,10,12) |
Clé InChI |
LXTDFAIPTQDPBH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=C2CCCC2=NO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



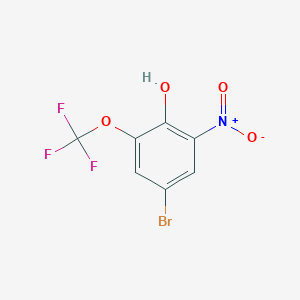


![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)
![3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12858481.png)
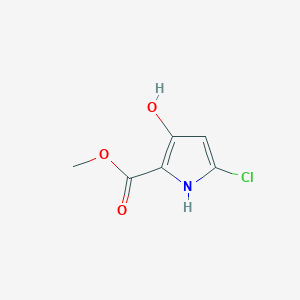
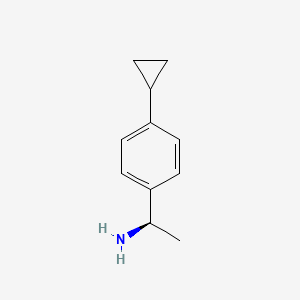
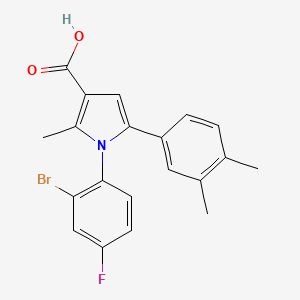
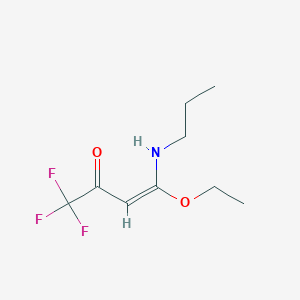


![5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12858512.png)

